Cas no 1593020-10-0 (tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate)

Tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate is a specialized organic compound featuring a tert-butyl ester group and a branched alkylamine moiety. Its sterically hindered structure enhances stability, making it suitable for applications requiring controlled reactivity, such as peptide synthesis or pharmaceutical intermediates. The tert-butyl group offers protection for carboxyl functionalities, while the 2-methylpropylamine side chain contributes to solubility in organic solvents. This compound is particularly useful in multi-step synthetic routes where selective deprotection or functionalization is required. Its well-defined molecular architecture ensures consistent performance in complex reactions, making it a valuable reagent for research and industrial processes.
tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate structure
1593020-10-0 structure
商品名:tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate
CAS番号:1593020-10-0
MF:C13H27NO2
メガワット:229.358984231949
CID:6366169
PubChem ID:104041645

tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate
    • EN300-11065383
    • tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate
    • 1593020-10-0
    • インチ: 1S/C13H27NO2/c1-10(2)8-14-9-13(6,7)11(15)16-12(3,4)5/h10,14H,8-9H2,1-7H3
    • InChIKey: ZQBKKURNKLWAGJ-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(C(C)(C)CNCC(C)C)=O

計算された属性

  • せいみつぶんしりょう: 229.204179104g/mol
  • どういたいしつりょう: 229.204179104g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 38.3Ų

tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-11065383-10.0g
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate
1593020-10-0
10g
$3992.0 2023-05-25
Enamine
EN300-11065383-0.1g
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate
1593020-10-0 95%
0.1g
$755.0 2023-10-27
Enamine
EN300-11065383-0.25g
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate
1593020-10-0 95%
0.25g
$789.0 2023-10-27
Enamine
EN300-11065383-5.0g
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate
1593020-10-0
5g
$2692.0 2023-05-25
Enamine
EN300-11065383-1.0g
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate
1593020-10-0
1g
$928.0 2023-05-25
Enamine
EN300-11065383-0.5g
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate
1593020-10-0 95%
0.5g
$823.0 2023-10-27
Enamine
EN300-11065383-10g
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate
1593020-10-0 95%
10g
$3683.0 2023-10-27
Enamine
EN300-11065383-5g
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate
1593020-10-0 95%
5g
$2485.0 2023-10-27
Enamine
EN300-11065383-0.05g
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate
1593020-10-0 95%
0.05g
$719.0 2023-10-27
Enamine
EN300-11065383-2.5g
tert-butyl 2,2-dimethyl-3-[(2-methylpropyl)amino]propanoate
1593020-10-0 95%
2.5g
$1680.0 2023-10-27

tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate 関連文献

tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoateに関する追加情報

tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate

The compound with CAS No. 1593020-10-0, known as tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate, is a complex organic compound that has garnered attention in various fields due to its unique chemical properties and potential applications. This compound is a derivative of propanoic acid, modified with specific substituents that enhance its functionality. The tert-butyl group and the 2-methylpropyl substituent contribute to its stability and reactivity, making it a valuable compound in both academic research and industrial applications.

Recent studies have highlighted the importance of understanding the synthesis and characterization of such compounds. Researchers have explored various synthetic pathways to optimize the production of tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate. One notable approach involves the use of nucleophilic substitution reactions, where the amino group acts as a nucleophile attacking an appropriate electrophilic center. This method has been shown to yield high-purity products with excellent reproducibility.

The structural features of this compound play a crucial role in its applications. The presence of the tert-butyl group imparts steric hindrance, which can influence the compound's reactivity in various chemical reactions. Additionally, the 2-methylpropyl substituent adds to the molecule's hydrophobicity, making it suitable for use in non-polar solvents or environments. These properties have led to its exploration in fields such as pharmaceuticals, agrochemicals, and materials science.

In the pharmaceutical industry, tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate has been investigated for its potential as a drug delivery agent. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) has been demonstrated in recent studies. For instance, researchers have reported that this compound can enhance the solubility and bioavailability of poorly soluble drugs by acting as a co-solvent or stabilizing agent. This makes it a promising candidate for developing advanced drug delivery systems.

The agricultural sector has also shown interest in this compound due to its potential as a plant growth regulator. Studies have indicated that when applied to crops, it can stimulate root development and improve nutrient uptake. This effect is attributed to the compound's ability to interact with plant hormones at a molecular level. Furthermore, its low toxicity profile makes it an environmentally friendly option for agricultural applications.

In terms of materials science, tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate has been explored as a precursor for synthesizing advanced polymers. Its reactivity under specific conditions allows for the formation of cross-linked polymer networks with unique mechanical properties. Recent research has focused on its use in creating biodegradable polymers for packaging applications, addressing the growing demand for sustainable materials.

The environmental impact of this compound is another area of active research. Scientists have investigated its biodegradability and toxicity to aquatic organisms. Preliminary results suggest that it undergoes rapid degradation under aerobic conditions, reducing its persistence in the environment. Additionally, toxicity studies indicate that it poses minimal risk to non-target species when used at recommended application rates.

In conclusion, CAS No. 1593020-10-0 (tert-butyl 2,2-dimethyl-3-(2-methylpropyl)aminopropanoate) is a versatile compound with a wide range of potential applications across multiple industries. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. As advancements in synthetic methodologies and application studies continue to emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.

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